dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate
Description
Dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate is a synthetic aromatic ester featuring a central isophthalate core substituted at the 5-position with a 2-fluorobenzoylamino group. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for tailored electronic and steric properties. The fluorine atom on the benzoyl group confers electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
dimethyl 5-[(2-fluorobenzoyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5/c1-23-16(21)10-7-11(17(22)24-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGQOGHXVORBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electronic Effects: The 2-fluorobenzoyl group in the target compound provides moderate electron withdrawal compared to stronger electron-deficient groups like nitro (e.g., dimethyl 5-[({4-nitrophenyl}sulfonyl)amino]isophthalate, ) or trifluoromethanesulfonyl (). This balance may optimize stability and reactivity for pharmaceutical applications .
- Lipophilicity: The dichlorophenoxy analog () exhibits higher lipophilicity (XLogP3 = 4.5) due to its chlorine atoms, whereas the target compound’s fluorine atom reduces logP while retaining membrane permeability .
- Synthetic Utility : Bromomethyl and chloromethyl derivatives () serve as intermediates for alkylation or cross-coupling, unlike the target compound’s amide linkage, which is more stable and suited for final-product applications .
Table 2: Comparative Physicochemical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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